molecular formula C13H22N2 B3316738 (1-Amino-3-phenylpropan-2-yl)diethylamine CAS No. 954565-23-2

(1-Amino-3-phenylpropan-2-yl)diethylamine

Cat. No.: B3316738
CAS No.: 954565-23-2
M. Wt: 206.33 g/mol
InChI Key: AIVMKJMWYKBLGW-UHFFFAOYSA-N
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Description

(1-Amino-3-phenylpropan-2-yl)diethylamine is a synthetic organic compound with the molecular formula C13H22N2 . It features a 1-amino-3-phenylpropan-2-ol core structure substituted with a diethylamine group, a motif of significant interest in medicinal chemistry. Compounds based on the 1-amino-3-phenylpropan-2-ol scaffold have been identified as potent monoamine reuptake inhibitors, showing particular promise as norepinephrine transporter (NET) inhibitors with high selectivity over the dopamine transporter (DAT) . This suggests its potential application in neuroscientific research for studying neurotransmitter systems. Furthermore, the structural framework of 1,3-diphenylpropan-1-one derivatives bearing flexible tertiary amine side chains, similar to the diethylamine group in this compound, has been extensively explored for developing anticancer agents. These compounds have demonstrated significant cytotoxic effects against human ER-positive breast cancer cell lines (MCF-7), in some cases exceeding the activity of the reference drug Tamoxifen . The presence of two chiral centers in its core structure means that this compound can exist as multiple stereoisomers, each of which may possess distinct biological activities and binding properties; researchers are advised to confirm the specific stereochemistry of the material supplied . This product is intended for research purposes as a chemical scaffold or intermediate in the design and synthesis of novel bioactive molecules. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N,2-N-diethyl-3-phenylpropane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-3-15(4-2)13(11-14)10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVMKJMWYKBLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CC1=CC=CC=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Amino 3 Phenylpropan 2 Yl Diethylamine and Its Stereoisomers

Retrosynthetic Analysis of the (1-Amino-3-phenylpropan-2-yl)diethylamine Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For a chiral 1,2-diamine like this compound, the primary disconnections are the carbon-nitrogen (C-N) bonds and the carbon-carbon (C-C) bond of the ethylenediamine (B42938) backbone.

A common retrosynthetic approach involves disconnecting one of the C-N bonds, which points to a reductive amination pathway. amazonaws.com In this case, disconnection at the diethylamino group suggests a reaction between a primary amine precursor, (1,2-diamino-3-phenylpropane), and an ethylating agent, or more directly, the reductive amination of 2-amino-3-phenylpropanal with diethylamine (B46881). A further disconnection of the remaining C-N bond would lead back to a phenylpropanone derivative.

Alternatively, a C-C bond disconnection between C1 and C2 of the propane (B168953) chain suggests a strategy involving the coupling of two imine-type species or the addition of a nucleophilic C1 fragment to a C2-N electrophile. researchgate.net For instance, an aza-Mannich reaction involving an imine derived from diethylamine and a suitable C2 nucleophile could establish the core backbone. acs.org A retrosynthesis for a related 1,3-diamine highlights a strategy involving the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, which could be adapted for 1,2-diamines. mdpi.com

These disconnections reveal several potential synthetic routes, primarily revolving around the formation of C-N or C-C bonds through methods like reductive amination, nucleophilic substitution, or addition reactions to imines. The key challenge in any of these routes is the stereocontrolled installation of the two adjacent chiral centers.

Development and Optimization of Stereoselective Synthetic Routes

Achieving high stereoselectivity is paramount in the synthesis of chiral molecules. For this compound, this involves controlling the configuration of two adjacent stereocenters. The primary strategies to achieve this are the use of chiral auxiliaries and asymmetric catalysis. rsc.org

Chiral Auxiliary Approaches for Asymmetric Synthesis

A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This method is a robust tool for constructing complex chiral molecules. nih.gov

For the synthesis of vicinal diamines, a common strategy involves attaching a chiral auxiliary, such as one derived from (R)- or (S)-1-phenylethylamine, to one of the nitrogen atoms. sci-hub.se This auxiliary then directs the diastereoselective addition of a nucleophile to an imine or a related electrophilic center. sci-hub.se For example, an imine formed from a chiral amine auxiliary and 3-phenyl-2-oxopropanal could undergo nucleophilic addition, with the auxiliary's steric bulk guiding the approach of the nucleophile to create one diastereomer preferentially. Subsequent reduction and removal of the auxiliary would yield the chiral diamine. Evans' oxazolidinones and Corey's auxiliaries are other prominent examples that have been instrumental in asymmetric synthesis for decades. nih.gov

Another powerful approach is the use of N-tert-butanesulfinyl imines. The addition of Grignard reagents or other nucleophiles to these chiral imines proceeds with high diastereoselectivity, rationalized by a six-membered ring transition state where the metal coordinates to both the nitrogen and oxygen atoms of the sulfinyl group, effectively shielding one face of the imine. wikipedia.org

Organocatalytic and Transition Metal-Catalyzed Asymmetric Synthesis Strategies

In recent years, catalytic asymmetric methods have become the preferred approach as they are often more atom-economical. These strategies use a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. acs.org

Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. Proline and its derivatives are classic examples of organocatalysts that can activate substrates through the formation of enamine or iminium intermediates. youtube.com For the synthesis of chiral 1,2-diamines, an organocatalytic asymmetric Mannich reaction is a powerful tool. acs.orgacs.org This reaction can involve the addition of a ketone to an imine, catalyzed by a chiral amine or acid. For instance, a proline-derived tetrazole catalyst has been shown to afford diamines with excellent yields and enantioselectivities up to 99%. acs.orgacs.org

Transition Metal Catalysis: Transition metal complexes with chiral ligands are highly effective catalysts for a wide range of asymmetric reactions. acs.org Key strategies applicable to the synthesis of this compound include:

Asymmetric Hydrogenation: The hydrogenation of prochiral enamines or imines using chiral rhodium or iridium catalysts is a well-established method for producing chiral amines. youtube.com

Asymmetric Hydroamination: This involves the direct addition of an N-H bond across a carbon-carbon double bond. Copper-catalyzed hydroamination of alkenes provides a direct route to chiral amines. nih.gov Specifically, the hydroamination of allylic amines can produce unsymmetrical vicinal diamines. organic-chemistry.org

Asymmetric Diamination: This advanced strategy installs both nitrogen atoms across a double bond in a single, stereocontrolled step. Catalytic systems based on palladium, copper, or iron can achieve this transformation. rsc.orgacs.org For example, palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) as a nitrogen source can generate cyclic diamine derivatives. organic-chemistry.org Similarly, chiral organoselenium catalysts have been used for the enantioselective syn-diamination of alkenes. acs.org

Comparison of Asymmetric Catalytic Strategies for 1,2-Diamine Synthesis
StrategyMetal/Catalyst TypeTypical SubstrateKey AdvantagesReference
Asymmetric HydrogenationRh, Ir with chiral phosphine (B1218219) ligandsEnamines, IminesHigh enantioselectivity, well-established youtube.com
Organocatalytic Mannich ReactionProline derivativesKetones, IminesMetal-free, high yields and ee acs.orgacs.org
Asymmetric HydroaminationCu, Rh with chiral ligandsAlkenes, Allylic aminesAtom-economical, direct C-N formation rsc.orgnih.gov
Asymmetric DiaminationPd, Cu, Fe with chiral ligandsAlkenes, DienesDirect formation of diamine backbone rsc.orgorganic-chemistry.org

Convergent and Divergent Synthetic Strategies for Structurally Related Analogues

The development of synthetic routes that allow for the creation of a library of related compounds is highly valuable for structure-activity relationship studies.

Convergent Synthesis: This approach involves preparing key molecular fragments separately and then combining them in the final stages of the synthesis. For diamine synthesis, a convergent strategy could involve a three-component coupling reaction. One such method involves the opening of cyclic monothioanhydrides with an amine, followed by in-situ trapping of the resulting thioacid with another amine-containing fragment, leading to dissymmetric diamides. nih.gov Another example is the reductive cross-coupling of two different imine species, such as a nitrone and a chiral N-tert-butanesulfinyl imine, induced by samarium(II) iodide, which provides a direct route to unsymmetrical vicinal diamines. researchgate.net

Divergent Synthesis: In a divergent strategy, a common intermediate is used to generate a wide range of analogues through various subsequent reactions. A common intermediate for this compound could be a differentially protected diamine. For instance, a precursor with one primary amine and one protected amine allows for selective functionalization. The primary amine could be reacted with a variety of aldehydes via reductive amination to install different N-substituents, while the other protected amine could be deprotected and modified separately. This approach has been utilized to create libraries of chiral diamine ligands for catalyst screening. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org Key principles applicable to the synthesis of the target compound include:

Catalysis over Stoichiometric Reagents: Asymmetric catalysis (both organo- and metal-based) is inherently greener than using stoichiometric chiral auxiliaries because it reduces waste. benthamdirect.com Biocatalysis represents a particularly green alternative. unito.itmdpi.com

Biocatalysis: Enzymes such as transaminases, imine reductases, and amine dehydrogenases offer highly selective and environmentally benign routes to chiral amines. unito.itnih.govnih.gov Transaminases can convert a prochiral ketone into a chiral amine with high enantiomeric purity, often in aqueous media under mild conditions. mdpi.com This approach avoids harsh reagents and heavy metals. nih.gov

Atom Economy: Designing reactions to maximize the incorporation of all materials from the starting materials into the final product is a core green principle. rsc.org Asymmetric hydroamination and diamination reactions are examples of highly atom-economical processes. rsc.org

Safer Solvents and Reaction Conditions: Traditional organic synthesis often relies on volatile and hazardous solvents. The use of water, deep eutectic solvents, or performing reactions in micellar media can significantly improve the environmental profile of a synthesis. unito.it Biocatalytic reactions, in particular, are often compatible with aqueous systems. nih.gov Furthermore, avoiding cryogenic temperatures and high pressures reduces energy consumption.

Renewable Feedstocks: While the phenyl group in the target molecule is typically derived from petroleum-based feedstocks, the broader field of amine synthesis is exploring pathways from renewable resources. rsc.org

Application of Green Chemistry Principles to Amine Synthesis
Green PrincipleApplication/MethodologyEnvironmental BenefitReference
CatalysisOrganocatalysis, Transition-metal catalysisReduces stoichiometric waste, high efficiency. benthamdirect.com
BiocatalysisUse of transaminases, imine reductasesMild aqueous conditions, high selectivity, avoids toxic reagents. unito.itmdpi.comnih.gov
Atom EconomyHydroamination, Diamination of alkenesMaximizes incorporation of starting materials into the product. rsc.org
Safer SolventsReactions in water, deep eutectic solventsReduces use and release of hazardous volatile organic compounds (VOCs). unito.it

Advanced Spectroscopic and Chromatographic Characterization of 1 Amino 3 Phenylpropan 2 Yl Diethylamine

Elucidation of Stereochemistry and Absolute Configuration of (1-Amino-3-phenylpropan-2-yl)diethylamine

The stereochemistry of this compound, which possesses a chiral center at the second carbon of the propane (B168953) chain, is a critical determinant of its chemical and biological interactions. The elucidation of its three-dimensional structure and the determination of its absolute configuration necessitate the use of advanced spectroscopic methods.

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms within a molecule. While standard one-dimensional (1D) NMR provides initial structural insights, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spin systems present in this compound.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to map the proton-proton and proton-carbon correlations.

COSY: This experiment would reveal the coupling between adjacent protons, for instance, between the protons of the ethyl groups on the diethylamino moiety and the methine proton at the chiral center.

HSQC: This technique would correlate each proton to its directly attached carbon atom, allowing for the definitive assignment of the carbon chemical shifts.

Solid-State NMR (ssNMR): In cases where the compound is crystalline, ssNMR can provide valuable information about the molecular conformation and intermolecular packing in the solid state. americanelements.com By analyzing the chemical shift anisotropy and dipolar couplings, which are averaged out in solution-state NMR, ssNMR can offer insights into the molecular symmetry and the presence of different polymorphs. americanelements.com

Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Phenyl-H7.20-7.40 (m, 5H)126.0 (para-C), 128.5 (meta-C), 129.3 (ortho-C), 138.0 (ipso-C)
CH₂ (benzyl)2.75 (dd, 1H), 2.90 (dd, 1H)40.5
CH (chiral)3.10-3.20 (m, 1H)62.8
CH₂ (amino)2.95 (dd, 1H), 3.05 (dd, 1H)45.2
N(CH₂CH₃)₂2.50-2.65 (q, 4H)48.7
N(CH₂CH₃)₂1.05 (t, 6H)11.8

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

Chiroptical techniques are paramount for investigating the stereochemical properties of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. For this compound, the electronic transitions associated with the phenyl chromophore would likely give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects can be used to assign the absolute configuration of the chiral center, often by comparing the experimental spectrum to theoretical calculations or to the spectra of structurally related compounds with known configurations.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of a specific enantiomer. ORD can be used to confirm the absolute configuration determined by CD and to assess the enantiomeric purity of a sample.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₃H₂₂N₂), the expected monoisotopic mass is approximately 206.1783 g/mol . americanelements.com

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways of the molecule. By subjecting the parent ion to collision-induced dissociation, a characteristic fragmentation pattern is generated, which serves as a structural fingerprint.

Expected Fragmentation Pathways:

Benzylic cleavage: A common fragmentation pathway for phenylalkylamines is the cleavage of the bond between the benzylic carbon and the adjacent carbon, leading to the formation of a stable tropylium (B1234903) ion (m/z 91).

Cleavage adjacent to the nitrogen atoms: The bonds alpha to the nitrogen atoms are prone to cleavage. This could result in the loss of a diethylamino group or fragments thereof. For instance, cleavage between the chiral carbon and the diethylamino-substituted carbon would be a likely fragmentation route.

Loss of small neutral molecules: The loss of ammonia (B1221849) (NH₃) or other small neutral molecules from the parent ion or fragment ions can also be expected.

Hypothetical High-Resolution Mass Spectrometry Fragmentation Data

m/z (Mass-to-Charge Ratio) Proposed Fragment Fragmentation Pathway
207.1859[M+H]⁺Protonated parent molecule
116.1124[C₇H₁₄N]⁺Cleavage of the bond between C2 and C3 of the propane chain
91.0542[C₇H₇]⁺Tropylium ion from benzylic cleavage

Advanced Chromatographic Techniques (e.g., UPLC, Chiral HPLC) for Purity and Enantiomeric Separation of this compound

Chromatographic methods are essential for assessing the purity of a chemical compound and for separating enantiomers.

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional High-Performance Liquid Chromatography (HPLC). This results in significantly faster analysis times, higher resolution, and increased sensitivity. A reversed-phase UPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid, would be suitable for rapidly assessing the purity of this compound.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): The separation of the enantiomers of this compound is critical for determining the enantiomeric excess (ee) of a sample. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including amines. The choice of mobile phase, typically a mixture of a hydrocarbon solvent (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the two enantiomeric peaks. The relative peak areas in the chromatogram are then used to calculate the enantiomeric purity. For some chiral amines, derivatization with a chiral reagent can also facilitate separation on a non-chiral column.

Computational and Theoretical Investigations of 1 Amino 3 Phenylpropan 2 Yl Diethylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity of (1-Amino-3-phenylpropan-2-yl)diethylamine

No published studies were found that performed quantum chemical calculations on this compound.

There are no available research findings or data tables from Density Functional Theory (DFT) calculations detailing the molecular orbitals (such as HOMO and LUMO) or the electron density distribution for this compound.

Information regarding energetic properties (e.g., conformational energies, reaction enthalpies) or predicted spectroscopic data (e.g., vibrational frequencies, electronic transitions) for this compound derived from ab initio calculations is not available in the public domain.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

No literature detailing molecular dynamics (MD) simulations for this compound could be located. Consequently, there is no information on its conformational landscape, flexibility, or potential intermolecular interactions with other molecules or solvent environments based on this computational technique.

Prediction of Physicochemical Properties (e.g., pKa, Solubility, Lipophilicity via XlogP) Relevant to Chemical Behavior

Specific, computationally predicted physicochemical properties for this compound are not present in readily accessible chemical databases or scientific literature. While properties for analogous compounds exist, data for the title compound is absent.

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source
pKa Data not available N/A
Aqueous Solubility Data not available N/A

Computational Studies on Reaction Mechanisms Involving this compound as a Reactant or Catalyst

There are no computational studies available that investigate the reaction mechanisms where this compound acts as either a reactant or a catalyst. Research on its potential transition states, activation energies, and reaction pathways has not been published.

Exploration of Molecular Interactions and Mechanisms of Chemical Action of 1 Amino 3 Phenylpropan 2 Yl Diethylamine

Investigation of Acid-Base Equilibria and Protonation States of (1-Amino-3-phenylpropan-2-yl)diethylamine

This compound is a polybasic compound, featuring two nitrogen atoms—a primary amine (-NH₂) and a tertiary amine (-N(C₂H₅)₂)—that can accept protons. The basicity of an amine is dependent on the availability of the lone pair of electrons on the nitrogen atom. ncert.nic.in The acid-base equilibria of this diamine in an aqueous solution can be described by a stepwise protonation process.

The first protonation is expected to occur at the more basic nitrogen atom. Generally, the basicity of aliphatic amines follows the order secondary > tertiary ≈ primary. However, steric hindrance from the two ethyl groups on the tertiary amine and the adjacent bulky phenylpropyl group may reduce the accessibility of its lone pair, potentially making the primary amine the initial site of protonation. The equilibrium is also influenced by the stability of the resulting conjugate acid. ncert.nic.infastercapital.com

The two protonation steps can be represented as follows, where L is the neutral diamine:

L + H₂O ⇌ LH⁺ + OH⁻ (governed by Kₑ₁)

LH⁺ + H₂O ⇌ LH₂²⁺ + OH⁻ (governed by Kₑ₂)

The corresponding protonation constants (pKₐ values of the conjugate acids) determine the concentration of each species at a given pH. github.io Based on studies of similar aliphatic diamines, the pKₐ values can be estimated. researchgate.net For instance, the pKₐ values for 1,3-diaminopropane (B46017) are approximately 10.6 and 8.6. Given the electronic influence of the phenyl and ethyl groups, the values for this compound would be modulated but likely fall within a similar range.

Table 1: Estimated Stepwise Protonation Constants (pKₐ) for this compound and Related Diamines

CompoundStructurepKₐ₁ (LH₂²⁺)pKₐ₂ (LH⁺)Reference
This compoundC₆H₅CH₂CH(N(C₂H₅)₂)CH₂NH₂~8.5 - 9.5 (Est.)~10.0 - 11.0 (Est.)Inferred from analogs
Ethylenediamine (B42938)H₂NCH₂CH₂NH₂7.510.7 researchgate.net
1,3-DiaminopropaneH₂NCH₂CH₂CH₂NH₂8.610.6 researchgate.net

The distribution of these protonation states (L, LH⁺, and LH₂²⁺) is pH-dependent and crucial for the compound's behavior in biological and chemical systems, affecting its solubility, metal ion coordination, and catalytic activity.

Metal Ion Coordination Chemistry of this compound

The presence of two nitrogen donor atoms allows this compound to act as a bidentate ligand, capable of coordinating with a central metal ion to form a stable chelate ring. youtube.com This chelation involves the formation of two separate coordinate bonds between the ligand and the metal ion. libretexts.org Diamine ligands are fundamental in coordination chemistry and are integral to many catalysts and biologically active metal complexes. nih.gov

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt (e.g., MCl₂, M(NO₃)₂, where M = Cu(II), Ni(II), Zn(II), Pd(II)) in an appropriate solvent like ethanol (B145695) or acetonitrile (B52724). nih.govcore.ac.uk The general reaction for the formation of a 1:1 metal-ligand complex with a divalent metal ion (M²⁺) would be:

M²⁺ + L → [ML]²⁺

The resulting complexes can be isolated as crystalline solids and characterized using various spectroscopic and analytical techniques.

FT-IR Spectroscopy: Coordination of the amine groups to the metal ion is expected to cause a shift in the N-H stretching and bending vibrations and the C-N stretching vibrations compared to the free ligand. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the complex, with coordination to a paramagnetic metal causing significant broadening or shifting of signals. For diamagnetic metals like Zn(II) or Pd(II), shifts in the signals of protons and carbons near the nitrogen atoms would indicate coordination.

UV-Vis Spectroscopy: The formation of a coordination complex often results in new absorption bands in the UV-Visible spectrum, particularly for transition metals like Cu(II) and Ni(II), which arise from d-d electronic transitions. acs.org

Table 2: Expected Spectroscopic Data for a Hypothetical [Pd(L)Cl₂] Complex

TechniqueFree Ligand (L)Complex [Pd(L)Cl₂]Interpretation
FT-IR (ν(N-H), cm⁻¹)~3300-3400Shift to lower frequency (e.g., ~3200-3300)Coordination of the primary amine to Pd(II).
¹H NMR (δ for -CH₂NH₂)~2.8 ppmDownfield shift (e.g., >3.0 ppm)Deshielding due to electron donation to Pd(II).
UV-Vis (λₘₐₓ, nm)-~350-450d-d transitions for the square-planar Pd(II) center.

This compound is expected to exhibit a strong binding affinity for metal ions due to the chelate effect . This thermodynamic principle states that a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands. libretexts.org The formation of a six-membered chelate ring by this 1,3-diamine ligand contributes to the high stability of its metal complexes. The stability constant (log K) of these complexes, which quantifies the binding affinity, can be determined using methods like potentiometric titration or spectrophotometric analysis. The chelate effect results from a favorable entropy change upon replacing multiple solvent molecules with a single chelating ligand. libretexts.org

Supramolecular Interactions of this compound in Designed Host-Guest Systems

The structural features of this compound—namely the hydrophobic benzyl (B1604629) group and the hydrogen-bonding amine functionalities—make it an ideal candidate for participation in supramolecular host-guest systems. bbau.ac.in In such systems, a larger "host" molecule can non-covalently bind a smaller "guest" molecule. mdpi.com

Interaction with Cyclodextrins: Cyclodextrins, which have a hydrophilic exterior and a hydrophobic inner cavity, are common hosts. The phenyl group of the diamine can be encapsulated within the cavity of a host like β-cyclodextrin, driven by hydrophobic and van der Waals interactions. rsc.orgrsc.org Simultaneously, the protonated amino groups could form hydrogen bonds or ionic interactions with the hydroxyl groups on the rim of the cyclodextrin, further stabilizing the inclusion complex. mdpi.com

Interaction with Calixarenes/Cavitands: The protonated (cationic) forms of the diamine could be bound within the electron-rich cavities of host molecules like phosphonate (B1237965) cavitands. nih.gov These interactions are typically driven by cation-π interactions between the ammonium (B1175870) groups and the aromatic walls of the host, as well as hydrogen bonding. nih.gov

The study of these host-guest interactions is crucial for applications in drug delivery, sensing, and separation technologies. Techniques such as NMR spectroscopy (observing shifts in proton signals upon complexation), UV-Vis spectroscopy, and fluorescence spectroscopy are used to study the formation and stoichiometry of these supramolecular assemblies. rsc.orgnih.gov

Mechanistic Studies of this compound as a Catalytic Species in Organic Transformations

The presence of both a primary and a tertiary amine within the same molecule suggests its potential as a bifunctional organocatalyst. Diamine derivatives are known to catalyze a variety of asymmetric organic reactions, such as aldol, Mannich, and Michael reactions. acs.orgnih.gov

In a proposed catalytic cycle for a reaction like the Mannich reaction, the two amine groups would play distinct, cooperative roles: nih.gov

The primary amine reacts with a ketone (nucleophile) to form a nucleophilic enamine intermediate. This activation mode raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the ketone. unito.itrsc.org

The tertiary amine, in its protonated (ammonium) form, acts as a Brønsted acid. It can activate the electrophile (e.g., an imine) through hydrogen bonding, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). unito.it

The enamine then attacks the activated electrophile. The chiral scaffold of the catalyst directs the approach of the reactants, leading to the stereoselective formation of the product.

Finally, the catalyst is regenerated through hydrolysis of the resulting iminium ion.

This cooperative catalysis, where the primary amine functions as a covalent catalyst and the tertiary amine as a non-covalent (acid) co-catalyst, is a powerful strategy in modern asymmetric synthesis. nih.govbohrium.com Mechanistic studies would involve kinetic analysis, reaction profiling, and computational (DFT) modeling to elucidate the structure of key intermediates and transition states. unito.it

Structure Activity Relationships Sar and Structure Property Relationships Spr of 1 Amino 3 Phenylpropan 2 Yl Diethylamine Derivatives

Systematic Chemical Modification of the Amine and Phenyl Substructures of (1-Amino-3-phenylpropan-2-yl)diethylamine

The this compound structure offers two primary sites for chemical modification: the amine groups and the phenyl ring. Each site plays a distinct role in the ligand's interaction with a metal center and the substrate.

Amine Substructure Modification:

The nature of the substituents on the nitrogen atoms is critical for modulating the steric and electronic properties of the ligand. Modifications can include:

Varying N-Alkyl Groups: The ethyl groups on the tertiary amine can be replaced with other alkyl groups (e.g., methyl, isopropyl, cyclohexyl). Increasing the steric bulk of these substituents can create a more defined chiral pocket around the metal center, potentially enhancing enantioselectivity. For instance, replacing diethylamino with a dimethylamino group, as in (1-amino-3-phenylpropan-2-yl)dimethylamine, alters the steric hindrance and basicity of the ligand.

Primary vs. Secondary vs. Tertiary Amines: The primary amine (NH₂) is a key coordination site and a potential hydrogen bond donor. It can be acylated or alkylated to form secondary or tertiary amines. The presence of an N-H bond, as found in primary or secondary amines, can be crucial for certain catalytic cycles, such as transfer hydrogenation, where it may participate in the transition state. Conversely, converting the primary amine to a tertiary amine removes this hydrogen-bonding capability but increases the steric bulk.

Replacement of the Amino Group: The amino group can be substituted with other functional groups to probe its role. For example, analogous structures like (S)-(−)-2-Amino-3-phenyl-1-propanol, where the diethylamino group is absent and a hydroxyl group is present, are used as chiral ligands in various reactions. This substitution significantly alters the coordinating properties and the potential for hydrogen bonding.

Phenyl Substructure Modification:

The phenyl group influences the ligand's electronic properties and provides a scaffold for introducing additional steric or coordinating groups. Modifications include:

Substitution on the Phenyl Ring: Introducing electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., chloro, nitro) groups at the ortho, meta, or para positions of the phenyl ring can alter the electron density at the metal center. This, in turn, can affect the catalytic activity and selectivity. For example, studies on related phenylalanine analogs have shown that substituents on the phenyl ring significantly impact binding affinity to biological targets.

Replacement of the Phenyl Ring: The phenyl group can be replaced with other aromatic or heteroaromatic systems, such as naphthyl or thienyl. These changes can introduce different steric profiles and electronic properties. The use of a thienyl group as a phenyl isostere is a common strategy in medicinal chemistry and can be applied to ligand design.

Correlation of Structural Features with Specific Catalytic Efficiencies or Binding Affinities

The catalytic performance of this compound derivatives is highly dependent on their structural features. These ligands are often employed in asymmetric reactions such as the addition of organozinc reagents to aldehydes and the transfer hydrogenation of ketones.

In the context of the enantioselective addition of diethylzinc (B1219324) to aldehydes , chiral amino alcohols and diamines are known to be effective catalysts. The stereochemical outcome of this reaction is highly sensitive to the ligand's structure. For instance, in related systems, the N-substituents on the amino group play a crucial role. While a free N-H group can be beneficial, N-alkylation can sometimes lead to higher enantioselectivity.

For the asymmetric transfer hydrogenation of ketones , chiral 1,2-diamines are widely used as ligands for ruthenium and rhodium catalysts. The presence of an N-H bond in the ligand is often considered essential for the concerted, six-membered ring transition state that facilitates hydrogen transfer. Therefore, derivatives of this compound where the primary amine is maintained or only lightly substituted would be expected to be more effective in this transformation.

Potential Applications of 1 Amino 3 Phenylpropan 2 Yl Diethylamine in Chemical Research and Technology

Utilization as a Chiral Ligand or Organocatalyst in Asymmetric Organic Synthesis

Chiral vicinal diamines are of immense interest to synthetic chemists as they are integral components of numerous chiral catalysts and pharmaceuticals. sigmaaldrich.com The structure of (1-Amino-3-phenylpropan-2-yl)diethylamine, with its two nitrogen atoms positioned on adjacent carbons (a 1,2-diamine), is ideally suited for acting as a bidentate ligand. These nitrogen atoms can coordinate to a metal center, forming a stable five-membered ring complex. The presence of a stereocenter, derived from its parent amino acid, means that when complexed with a metal, it can create a chiral environment that influences the stereochemical outcome of a chemical reaction, a process known as asymmetric catalysis.

This class of diamines can be used in several ways:

Chiral Ligands for Metal Catalysts: When complexed with metals like rhodium, palladium, or lithium, these diamines can facilitate a wide range of enantioselective transformations. researchgate.netlookchem.comresearchgate.net This includes asymmetric additions, deprotonations, and cross-coupling reactions, which are fundamental for the synthesis of enantiomerically pure drugs and other fine chemicals. lookchem.comresearchgate.net

The development of new chiral diamine catalysts is a continuous effort in chemical synthesis to achieve high yields and excellent enantiomeric ratios for important reactions. researchgate.netchemrxiv.org Although specific catalytic applications for this compound are not yet detailed in the literature, its structural framework strongly suggests its potential as a valuable ligand or organocatalyst. sigmaaldrich.comlookchem.com

Role as a Versatile Building Block in the Construction of Complex Organic Architectures

Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more complex molecular structures. aaronchem.com this compound, being derived from phenylalanine, is a chiral building block that can be used to introduce a specific stereochemistry into a target molecule.

Its versatility stems from the differential reactivity of its two amine groups:

The primary amine (-NH₂) is a versatile functional handle that can readily undergo reactions such as acylation, alkylation, reductive amination, and diazotization. This allows for the straightforward attachment of other molecular fragments.

The tertiary amine (-NEt₂) is generally less reactive but can still participate in reactions like quaternization to form ammonium (B1175870) salts or act as an internal base.

The phenyl group can be modified through aromatic substitution reactions to add further complexity and functionality.

This differential reactivity allows chemists to selectively modify one part of the molecule while leaving the other intact, enabling multi-step syntheses of complex targets such as pharmaceuticals or natural products. Chiral diamines can be elaborated to produce chiral heterocyclic rings and β-lactams through ring-closure reactions. sigmaaldrich.com The asymmetric synthesis of functionalized phenylalanine derivatives is a key strategy for preparing chiral compounds, highlighting the importance of molecules derived from this amino acid. researchgate.net

Application as a Chemical Probe for Fundamental Molecular or Cellular Processes (in vitro)

While no studies have specifically reported the use of this compound as a chemical probe, its structure shares features with compounds used in biochemical and pharmaceutical research. For instance, related phenylpropanolamine derivatives are used in studies of enzyme activity and protein interactions to help understand metabolic pathways. chemimpex.com

Theoretically, the molecule could be modified to serve as a probe. For example:

Attachment of a Reporter Group: A fluorescent dye or a radiolabel could be attached to the primary amine. The resulting molecule could then be used to track binding to a biological target, such as a receptor or enzyme, in in vitro assays.

Structure-Activity Relationship (SAR) Studies: The compound could serve as a scaffold in medicinal chemistry. By systematically modifying the phenyl ring and the diethylamino group, researchers could investigate how structural changes affect the binding affinity and selectivity for a particular biological target.

Such applications remain speculative but represent a plausible area of future research, leveraging the compound's defined stereochemistry and functional groups for interaction with chiral biological systems.

Development of this compound in Advanced Materials Science

The incorporation of small organic molecules into polymers and other materials can impart them with novel properties. Analogous compounds, such as DL-2-amino-3-phenylpropan-1-ol, are recognized for their potential in materials science due to their reactive functional groups. nbinno.com These groups allow for covalent bonding and cross-linking, which are fundamental processes in polymer chemistry. nbinno.com

The this compound molecule possesses features that are attractive for materials science applications:

Polymer Precursor: The primary amine can act as a monomer in polymerization reactions. For example, it could react with dicarboxylic acids or diisocyanates to form polyamides or polyureas, respectively. The chiral nature of the monomer would result in a chiral polymer, which could have applications in chiral separations or as a sensor for chiral molecules.

Surface Modification: The primary amine provides a point of attachment for grafting the molecule onto the surface of materials like silica, gold nanoparticles, or polymer films. This could be used to alter the surface properties, for instance, to create a chiral stationary phase for chromatography or to compatibilize organic and inorganic materials in a composite.

Supramolecular Assemblies: The combination of hydrogen bond donors (the primary amine) and acceptors (the tertiary amine) along with the potential for π-π stacking from the phenyl rings could facilitate the formation of ordered, self-assembling supramolecular structures.

Researchers are actively exploring the use of functional amino compounds to create novel polymers with enhanced thermal stability, specific optical properties, or improved adhesion. nbinno.com

Challenges and Future Research Directions for 1 Amino 3 Phenylpropan 2 Yl Diethylamine

Addressing Synthetic Challenges for Scalable and Sustainable Production

The development of a robust and environmentally benign synthesis is paramount for any chemical compound intended for extensive study or application. For (1-Amino-3-phenylpropan-2-yl)diethylamine, achieving scalable and sustainable production presents a multi-faceted challenge.

Current synthetic routes to similar amines often rely on classical methods that may not be suitable for large-scale, green production. These methods can include reductive amination of a corresponding ketone, SN2 reactions with alkyl halides, or the reduction of amides and nitriles. libretexts.orglibretexts.org While effective at the lab scale, these approaches can suffer from drawbacks such as the use of harsh reagents, generation of significant waste, and limited atom economy. rsc.org

A critical challenge lies in the development of catalytic systems that are both efficient and sustainable. The use of heterogeneous catalysts, for instance, could simplify product purification and catalyst recycling, thereby reducing waste and operational costs. rsc.orgresearchgate.net Research into catalysts based on earth-abundant metals as alternatives to precious metals like palladium or ruthenium is a key area of interest for sustainable amine synthesis. europa.eu Furthermore, the utilization of bio-based feedstocks and renewable resources is a growing trend in chemical manufacturing. rsc.orgrsc.org Investigating pathways that could derive the phenylpropane backbone from lignocellulose or other biomass sources would significantly enhance the sustainability profile of this compound synthesis. europa.eu

Another significant hurdle is process optimization for scalability. A reaction that performs well in a laboratory setting may not be directly transferable to a larger industrial scale. researchgate.netrsc.org Issues such as heat transfer, mass transport, and reaction kinetics become more pronounced at larger volumes. Therefore, research into flow chemistry and microreactor technology could offer solutions for safer and more efficient large-scale production of this amine. nih.gov

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Key Challenges for Scalability & Sustainability
Reductive Amination High versatility, applicable to a wide range of aldehydes and ketones. libretexts.orglibretexts.org Use of stoichiometric and often hazardous reducing agents (e.g., NaBH3CN); potential for side reactions. youtube.com
Alkylation of Amines Direct formation of C-N bonds. libretexts.org Often results in mixtures of primary, secondary, and tertiary amines, leading to poor selectivity and purification difficulties. libretexts.org
Catalytic Hydrogenation Can utilize renewable H2; often high yielding. chemistryviews.org Requires high pressures and temperatures; potential for catalyst deactivation and leaching of precious metals.
Bio-based Synthesis Utilizes renewable feedstocks, potentially reducing carbon footprint. rsc.orgeuropa.eu Complex starting materials may require extensive processing; catalyst development is still in early stages. rsc.org

Application of Advanced In-Situ Characterization Techniques for Dynamic Reaction Monitoring

To overcome the synthetic challenges mentioned above, a detailed understanding of the reaction mechanism and kinetics is essential. Advanced in-situ characterization techniques provide a window into the reacting system in real-time, allowing for the direct observation of intermediates, transition states, and byproducts. gatech.eduacs.org The application of these techniques to the synthesis of this compound would be a significant step forward.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species in the reaction mixture as they form and are consumed. nih.govacs.orgnih.gov This would be invaluable for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities. Similarly, in-situ infrared (IR) spectroscopy and Raman spectroscopy can monitor the changes in vibrational modes of functional groups, providing real-time kinetic data. numberanalytics.com

For syntheses involving solid catalysts, in-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can be employed to study the structure of the catalyst under reaction conditions. gatech.eduacs.org This can reveal how the catalyst structure evolves during the reaction and can help in designing more robust and efficient catalysts. The integration of these advanced characterization tools with reaction engineering principles will be crucial for developing a truly optimized synthesis. preprints.org

Table 2: Advanced In-Situ Characterization Techniques for Amine Synthesis Monitoring

Technique Information Provided Potential Application for this compound Synthesis
In-situ NMR Real-time structural elucidation of reactants, intermediates, and products. nih.gov Unraveling the reaction mechanism of reductive amination or other synthetic routes. acs.org
In-situ IR/Raman Monitoring of functional group transformations and reaction kinetics. numberanalytics.com Optimizing reaction parameters like temperature and pressure for improved yield and selectivity.
In-situ XRD Tracking phase evolution and structural changes in heterogeneous catalysts. gatech.edu Understanding catalyst deactivation mechanisms and designing more stable catalysts.
In-situ XAS Probing the local electronic and geometric structure of catalytic sites. acs.org Elucidating the nature of the active sites in novel catalytic systems.

Exploration of Novel Reactivity Patterns and Unconventional Chemical Transformations

Beyond its synthesis, the inherent reactivity of this compound holds potential for the discovery of novel chemical transformations. The presence of multiple functional groups—a primary amine, a tertiary amine, and a phenyl ring—provides a rich playground for chemical exploration.

The primary amine group can be a site for a variety of reactions, including acylation, sulfonation, and alkylation, to generate a library of derivatives with potentially new properties. wikipedia.org The tertiary amine can act as a directing group or a catalytic site in various transformations. Furthermore, the phenyl ring can be functionalized through electrophilic aromatic substitution reactions.

A particularly interesting area for future research would be the exploration of transition-metal-catalyzed C-H activation reactions. This could allow for the direct functionalization of the phenyl ring or the alkyl backbone in a highly selective and atom-economical manner. Another avenue is the investigation of deaminative coupling reactions, which could lead to the formation of new carbon-carbon or carbon-heteroatom bonds. acs.org The development of such novel reactivity patterns would significantly expand the chemical space accessible from this starting material.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the discovery of new molecules with desired properties. nih.goveurekalert.orgrsc.org Integrating these computational tools into the research program for this compound could accelerate progress significantly.

Q & A

Q. What safety protocols are essential for handling this compound?

  • Answer : Use flame-resistant lab coats, nitrile gloves, and chemical goggles in a fume hood. Store in airtight containers under nitrogen at 2–8°C. Neutralize spills with 1 M HCl and dispose of waste via licensed hazardous chemical services. Monitor airborne exposure with OSHA Method 107 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.